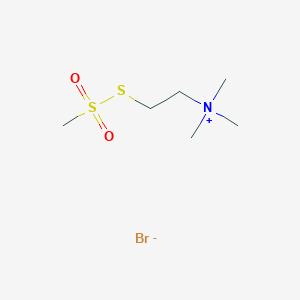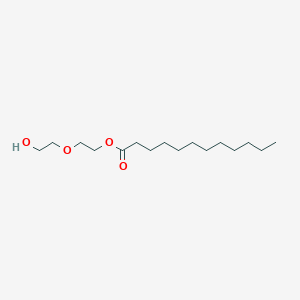
rac Desisopropyl Tolterodine-d7
Vue d'ensemble
Description
rac Desisopropyl Tolterodine-d7 is a chemical compound known for its significant role in various scientific and industrial applications This compound is structurally characterized by the presence of an isopropyl group, a hydroxy-methylphenyl group, and a phenylpropylamine moiety
Mécanisme D'action
Target of Action
rac Desisopropyl Tolterodine, also known as N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine or 4-methyl-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol, is a biochemical used for proteomics research
Mode of Action
It is known that tolterodine, a related compound, is a competitive muscarinic receptor antagonist . It acts on M2 and M3 subtypes of muscarinic receptors .
Biochemical Pathways
Tolterodine, a related compound, is known to affect the cholinergic muscarinic receptors, which play a crucial role in the contraction of the urinary bladder and salivation .
Analyse Biochimique
Biochemical Properties
rac Desisopropyl Tolterodine plays a crucial role in biochemical reactions, particularly in its interaction with muscarinic receptors. It acts as an antagonist, binding to these receptors and inhibiting their activity. This interaction is essential in modulating various physiological processes, including smooth muscle contraction in the bladder. The compound’s ability to bind to muscarinic receptors and inhibit their function makes it a valuable tool in studying receptor-ligand interactions and the physiological roles of these receptors .
Cellular Effects
rac Desisopropyl Tolterodine influences various types of cells and cellular processes. In smooth muscle cells of the bladder, it inhibits contraction by blocking muscarinic receptors, leading to relaxation of the muscle. This effect is beneficial in treating conditions like overactive bladder. Additionally, rac Desisopropyl Tolterodine may impact cell signaling pathways, gene expression, and cellular metabolism by modulating receptor activity. These effects highlight the compound’s potential in therapeutic applications and its importance in cellular physiology research .
Molecular Mechanism
The molecular mechanism of rac Desisopropyl Tolterodine involves its binding to muscarinic receptors, specifically the M2 and M3 subtypes. By acting as an antagonist, it prevents the activation of these receptors by endogenous ligands such as acetylcholine. This inhibition leads to a decrease in intracellular calcium levels, resulting in reduced muscle contraction. The compound’s ability to modulate receptor activity and downstream signaling pathways underscores its significance in understanding receptor pharmacology and developing therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac Desisopropyl Tolterodine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that rac Desisopropyl Tolterodine remains stable under specific conditions, but its activity may diminish over extended periods. Understanding these temporal effects is essential for optimizing experimental protocols and ensuring reliable results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of rac Desisopropyl Tolterodine vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits muscarinic receptor activity, leading to desired physiological outcomes such as reduced bladder contractions. At higher doses, rac Desisopropyl Tolterodine may exhibit toxic or adverse effects, including potential impacts on other receptor systems and physiological processes. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
rac Desisopropyl Tolterodine is involved in various metabolic pathways, including its metabolism by liver enzymes. The compound undergoes biotransformation, resulting in the formation of metabolites that may retain or alter its biological activity. Enzymes such as cytochrome P450 play a crucial role in the metabolism of rac Desisopropyl Tolterodine, influencing its pharmacokinetics and overall efficacy. Understanding these metabolic pathways is vital for predicting the compound’s behavior in vivo and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, rac Desisopropyl Tolterodine is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms. These aspects are critical for understanding the compound’s pharmacodynamics and optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of rac Desisopropyl Tolterodine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of rac Desisopropyl Tolterodine is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac Desisopropyl Tolterodine-d7 can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid with isopropylamine under acidic conditions. The reaction typically proceeds at room temperature and yields the desired amine product after purification.
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach, which is cost-effective and scalable. The process involves the use of commercially available starting materials such as 3,4-dihydro-6-methyl-4-phenylcoumarin, which reacts with isopropylamine in the presence of acetic acid. This method is advantageous due to its simplicity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
rac Desisopropyl Tolterodine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Applications De Recherche Scientifique
rac Desisopropyl Tolterodine-d7 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide: This compound is structurally similar and is used as an intermediate in the synthesis of tolterodine, a muscarinic receptor antagonist.
3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanoic acid: Another related compound used in organic synthesis.
Uniqueness
rac Desisopropyl Tolterodine-d7 is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-methyl-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21/h4-10,13-14,17,20-21H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYUIYTJCFQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431896 | |
| Record name | N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480432-14-2 | |
| Record name | 4-Methyl-2-((1RS)-3-((1-methylethyl)amino)-1-phenylpropyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480432142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-2-((1RS)-3-((1-METHYLETHYL)AMINO)-1-PHENYLPROPYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956HC7TAM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)











